
CYP3cide
Vue d'ensemble
Description
PF-04981517, also known as CYP3cide, is a potent and selective time dependent inactivator of Cytochrome P450 3A4 (CYP3A4). This compound is a very useful tool for understanding the relative roles of CYP3A4 versus CYP3A5 and the impact of CYP3A5 genetic polymorphism on a compound's pharmacokinetics.
Mécanisme D'action
Target of Action
CYP3cide, also known as PF-4981517, is a potent, efficient, and specific time-dependent inactivator of human Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of a variety of substances, including many drugs .
Mode of Action
This compound interacts with its primary target, CYP3A4, in a mechanism-based manner . It selectively inhibits CYP3A4, leading to a decrease in the enzyme’s activity . The IC50 values for inhibition of Midazolam 1’-Hydroxylase activity of recombinant CYP3A4 and CYP3A5 by this compound are 0.03 μM and 17 μM, respectively .
Biochemical Pathways
This compound affects the CYP3A4 enzyme, which is involved in the metabolism of a wide range of xenobiotics and endogenous compounds . By inhibiting CYP3A4, this compound can alter the metabolic pathways of substances that are substrates for this enzyme, potentially affecting their downstream effects .
Analyse Biochimique
Biochemical Properties
CYP3cide plays a crucial role in biochemical reactions by inhibiting the activity of CYP3A4, a key enzyme in the cytochrome P450 family. The inhibition of CYP3A4 by this compound is both potent and selective, with an IC50 value of 0.03 μM for midazolam 1’-hydroxylase activity . This compound also interacts with CYP3A5 and CYP3A7, but with significantly higher IC50 values of 17 μM and 71 μM, respectively . This selective inhibition allows researchers to differentiate the metabolic contributions of CYP3A4 from those of CYP3A5 and CYP3A7.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting CYP3A4, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of CYP3A4 can lead to altered drug metabolism and potential drug-drug interactions, affecting the overall cellular response to pharmacological treatments . Additionally, this compound’s impact on gene expression and cellular metabolism can provide insights into the role of CYP3A4 in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CYP3A4, leading to the enzyme’s inactivation. This inactivation is time-dependent and results from the formation of a stable complex between this compound and CYP3A4 . The binding of this compound to CYP3A4 prevents the enzyme from metabolizing its substrates, thereby inhibiting its activity. This mechanism-based inhibition is highly efficient, with a kinact/KI value of 3300 to 3800 ml·min−1·μmol−1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on CYP3A4 activity change over time. This compound is stable under experimental conditions and maintains its inhibitory effects on CYP3A4 for extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental setup and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CYP3A4, affecting the metabolism of various substrates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound selectively inhibits CYP3A4 without significant off-target effects . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and altered drug metabolism . These dosage-dependent effects highlight the importance of optimizing this compound concentrations in experimental studies to achieve selective inhibition of CYP3A4 while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of CYP3A4-mediated reactions. By inhibiting CYP3A4, this compound affects the metabolism of drugs and other xenobiotics that are substrates of this enzyme . The inhibition of CYP3A4 can lead to changes in metabolic flux and metabolite levels, impacting the pharmacokinetics and pharmacodynamics of co-administered drugs . This compound’s role in these metabolic pathways provides valuable insights into the regulation of drug metabolism and potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its inhibitory effects on CYP3A4. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where CYP3A4 is predominantly located . This localization allows this compound to effectively inhibit CYP3A4 activity within its native cellular environment. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments . The subcellular localization of this compound is crucial for its function as a selective inhibitor of CYP3A4.
Activité Biologique
CYP3cide, also known as PF-4981517, is a selective inhibitor of cytochrome P450 3A4 (CYP3A4) and has garnered attention for its role in drug metabolism and pharmacokinetics. This article delves into the biological activity of this compound, focusing on its mechanisms of action, selectivity among CYP enzymes, and implications for drug metabolism.
This compound acts primarily as a mechanism-based inactivator of CYP3A4. It binds to the enzyme and modifies its active site, leading to a permanent loss of activity. This property makes it a valuable tool for distinguishing between the activities of various CYP3A isoforms, particularly in studies involving drug metabolism.
Key Findings:
- Inhibition Characteristics : this compound has been shown to inhibit the hydroxylation of midazolam by CYP3A4 by approximately 84% at a concentration of 0.05 µM .
- Selectivity : It exhibits a higher selectivity for CYP3A4 compared to CYP3A5 and CYP3A7, making it useful for studies that require differentiation between these isoforms .
Comparative Studies
Recent studies have compared the inhibitory effects of this compound with other known inhibitors such as clobetasol and azamulin. These comparisons are crucial for understanding the specificity and potential applications of this compound in pharmacological research.
Inhibition Profiles:
Inhibitor | Target Enzyme | IC50 (µM) | Mechanism Type |
---|---|---|---|
This compound | CYP3A4 | 0.05 | Mechanism-based |
Clobetasol | CYP3A5 | Variable | Competitive |
Azamulin | CYP3A4 | Not specified | Mechanism-based |
Case Studies
- Neonatal Drug Metabolism : A study highlighted the role of this compound in differentiating the activities of CYP3A4 and CYP3A7 in neonatal liver samples. Given that CYP3A7 is predominant in fetal livers, understanding how this compound selectively inhibits these enzymes can inform drug safety profiles for neonates .
- Human Hepatocyte Studies : Research involving human hepatocytes demonstrated that treatment with this compound effectively reduced the metabolic activity associated with drugs metabolized by CYP3A4 without significantly affecting those metabolized by CYP3A5 or CYP3A7. This specificity is crucial for developing safer therapeutic agents .
Research Findings
The biological activity of this compound has been characterized through various experimental approaches:
- In Vitro Assays : Assays using recombinant enzymes have shown that this compound selectively inhibits the metabolism of several substrates, including midazolam and luciferin-PPXE, which are commonly used probes for assessing CYP activity .
- Biotransformation Studies : The compound's ability to inhibit biotransformation processes was assessed using human liver microsomes (HLM) and zebrafish liver microsomes (ZLM), revealing differences in inhibition patterns across species .
Implications for Drug Development
The selectivity and mechanism-based inhibition properties of this compound make it an important compound in pharmacological research:
- Drug Interaction Studies : Its use can help predict potential drug-drug interactions involving drugs metabolized by the CYP3A family.
- Safety Assessments : By differentiating between isoforms, researchers can better assess the safety profiles of new drugs, especially those intended for vulnerable populations like neonates.
Applications De Recherche Scientifique
Key Applications
-
Drug Metabolism Studies
CYP3cide is employed to assess the impact of CYP3A4 inhibition on the metabolism of various drugs. For instance, studies have demonstrated that this compound can significantly inhibit the hydroxylation of midazolam, a common substrate for CYP3A4. In one study, a concentration of 0.05 µM resulted in an 84% inhibition of midazolam hydroxylation . This capability allows researchers to predict how co-administered drugs may affect the metabolism of therapeutic agents. -
Pharmacogenomics
The compound is used to explore the effects of genetic polymorphisms in cytochrome P450 enzymes. For example, research has indicated that variations in the CYP3A5 gene can influence drug metabolism rates and therapeutic outcomes. By using this compound in conjunction with genotyped human liver microsomes, researchers can better understand how genetic differences affect drug processing and toxicity . -
Investigating Drug-Drug Interactions
This compound aids in elucidating potential drug-drug interactions that could lead to adverse effects or therapeutic failures. Its use in vitro has shown that it can help identify drugs that may cause significant inhibition or induction of CYP3A4 activity, which is crucial for patient safety during polypharmacy situations .
Table 1: IC50 Values of this compound Against Various Substrates
Substrate | IC50 Value (µM) | Inhibition Type |
---|---|---|
Midazolam | 0.05 | Mechanism-based |
Tacrolimus | 1.2 | Time-dependent |
Dibenzylfluorescein | TBD | Metabolism-dependent |
Table 2: Comparison of this compound with Other Selective Inhibitors
Inhibitor | Selectivity for CYP3A4 | Effect on Other Isoforms |
---|---|---|
This compound | High | Minimal |
Azamulin | Moderate | Moderate |
Clobetasol Propionate | Low | High |
Case Studies
Case Study 1: Impact on Tacrolimus Metabolism
In a study examining tacrolimus, a critical immunosuppressant, researchers found that co-administration with this compound significantly increased tacrolimus blood concentrations, highlighting the risk of nephrotoxicity associated with its use alongside other medications that inhibit CYP3A4 . This case underscores the importance of understanding metabolic pathways to prevent adverse drug reactions.
Case Study 2: Genetic Variants and Drug Response
Another investigation focused on individuals with different genetic variants of CYP3A5 and their response to medications metabolized by this enzyme. Utilizing this compound allowed researchers to delineate how these genetic factors influenced drug efficacy and safety profiles . This information is vital for personalized medicine approaches.
Q & A
Basic Research Questions
Q. What is the primary application of CYP3cide in CYP3A4 inhibition studies?
this compound is a mechanism-based inactivator of CYP3A4, enabling researchers to isolate CYP3A4 activity from closely related isoforms (CYP3A5/7) in metabolic studies. Its selectivity is demonstrated by IC50 values for CYP3A4 (0.273 µM) being ~100-fold lower than for CYP3A5 (27.0 µM) and CYP3A7 (55.7 µM) when using dibenzylfluorescein (DBF) as a probe. This specificity allows precise delineation of CYP3A4 contributions to drug metabolism, particularly in neonatal or adult hepatic models where CYP3A5/7 activity may interfere .
Q. How does this compound compare to other CYP3A inhibitors like azamulin or clobetasol propionate?
this compound exhibits superior selectivity for CYP3A4 over CYP3A5/7 compared to azamulin, which shows overlapping inhibition of CYP3A4/5. For example, this compound’s IC50 for CYP3A4 is ~1,000-fold lower than for CYP3A7, whereas azamulin’s selectivity varies by only 10–100-fold depending on the probe. Clobetasol propionate (CP), previously mischaracterized as a CYP3A5 inhibitor, is now recognized to lack metabolism-dependent inhibition (MDI) properties for CYP3A5, making this compound the preferred tool for isolating CYP3A4 activity .
Q. What methodological steps are critical for effective CYP3A4 inactivation using this compound?
Key steps include:
- Pre-incubation : 30 minutes with NADPH to activate mechanism-based inhibition.
- Concentration : 1 µM this compound achieves >80% CYP3A4 inhibition while sparing CYP3A7.
- Probe selection : Midazolam yields lower IC50 values (0.065 µM) than DBF (0.273 µM) due to its CYP3A4 specificity.
- Enzyme mixtures : Use recombinant CYP3A isoforms or neonatal hepatic microsomes (nHLMs) to validate selectivity .
Advanced Research Questions
Q. How does probe substrate selection influence this compound’s inhibitory data?
Probe substrates (e.g., DBF, midazolam, luciferin-PPXE) significantly affect IC50 values and inactivation kinetics. For instance, midazolam’s CYP3A4-specific binding results in a 10-fold lower IC50 (0.065 µM) compared to DBF (0.273 µM). This variability underscores the need for orthogonal validation using multiple probes to avoid assay-specific biases .
Q. How can researchers resolve contradictions in reported inhibitor selectivity (e.g., clobetasol propionate’s role)?
Discrepancies arise from differences in experimental design, such as:
- Probe selection : Clobetasol’s CYP3A5 inhibition (IC50 = 0.206 µM) was overestimated using luciferin-IPA, which is sensitive to solvent interference (DMSO).
- Enzyme mixtures : Testing inhibitors in recombinant CYP3A4/5/7 blends (e.g., 1:1:1 ratios) reveals clobetasol’s lack of MDI for CYP3A5.
- NADPH dependency : Confirming mechanism-based inactivation (MBI) requires pre-incubation with NADPH to exclude reversible inhibition artifacts .
Q. What is the significance of this compound’s partition ratio in inactivation efficiency?
this compound’s partition ratio (near unity) indicates that nearly every molecule inactivates CYP3A4, minimizing nonspecific metabolite formation. This high efficiency (kinact/KI = 3,300–3,800 mL·min⁻¹·μmol⁻¹) enables robust CYP3A4 suppression even at low concentrations (0.05 µM achieves 84% inhibition), critical for isolating CYP3A5/7 contributions in complex systems .
Q. How does this compound aid in distinguishing CYP3A7 activity in neonatal hepatic studies?
In nHLMs, this compound inhibits CYP3A4 by >84% but only reduces CYP3A7-mediated 16α-OH-DHEA formation by ~8%. This minimal interference allows researchers to quantify CYP3A7’s role in neonatal drug metabolism, particularly for substrates like dehydroepiandrosterone (DHEA), where CYP3A7 dominates .
Q. Methodological Considerations
Q. How should researchers validate this compound’s selectivity in heterologous enzyme systems?
- Use recombinant CYP3A4/5/7 isoforms to generate IC50 curves.
- Include negative controls (e.g., insect cell microsomes) to account for nonspecific binding.
- Test multiple substrates (e.g., midazolam, testosterone) to confirm probe-agnostic selectivity .
Q. What are the limitations of this compound in CYP3A5-expressing systems?
While this compound does not inhibit CYP3A5, its efficacy in CYP3A5*1/*1 genotyped hepatocytes may require complementary inhibitors (e.g., ketoconazole) to suppress residual CYP3A5 activity. Correlation analysis (e.g., R² = 0.51 for midazolam 1′-hydroxylase activity vs. CYP3A5 abundance) helps quantify isoform-specific contributions .
Propriétés
IUPAC Name |
1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWIMDKOXZZYHH-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747404 | |
Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390637-82-7 | |
Record name | 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04981517 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.